molecular formula C12H12N2O2 B1614222 {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol CAS No. 906353-02-4

{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol

Katalognummer: B1614222
CAS-Nummer: 906353-02-4
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: RNFIYSOVNHRFJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (CAS Registry Number: 906353-02-4) is a high-purity chemical compound supplied for research and development purposes . This compound has a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol . It is characterized by its benzyl alcohol moiety linked via an ether bridge to a methyl-substituted pyrazine ring, a structure represented by the SMILES notation CC1=CN=CC(OC2=CC=C(CO)C=C2)=N1 . Calculated physical properties include a density of 1.225 g/cm³ and a boiling point of 369.3°C at 760 mmHg . As a heterocyclic compound featuring a pyrazine ring, it serves as a valuable scaffold in medicinal chemistry. Such structures are frequently explored for their potential to interact with biological targets, as heterocycles are known to mimic peptide structures and bind reversibly to proteins . Researchers utilize this compound as a key synthetic intermediate, particularly in the design of novel molecular entities. Its structure, which combines an aromatic ether with a benzylic alcohol, makes it a versatile building block for further chemical derivatization, such as oxidation to aldehydes or conversion to amine derivatives like 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine (CAS 926921-67-7) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling instructions. This compound may be harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation .

Eigenschaften

IUPAC Name

[4-(6-methylpyrazin-2-yl)oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-10(8-15)3-5-11/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFIYSOVNHRFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640396
Record name {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906353-02-4
Record name {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is the structure of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol?

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Analysis of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol: A Modular Building Block for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol , a bifunctional pharmacophore scaffold. Characterized by a diaryl ether linkage connecting an electron-deficient pyrazine ring to an electron-rich benzylic alcohol, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. This document details its electronic architecture, validated synthetic pathways (SNAr), and spectroscopic fingerprint, offering researchers a self-validating roadmap for its utilization in fragment-based drug discovery (FBDD).

Molecular Architecture & Electronic Profile

The molecule comprises two distinct aromatic domains linked by an ether oxygen. Its utility stems from the electronic contrast between the π-deficient pyrazine and the π-rich phenyl ring, a feature often exploited to optimize binding affinity in protein active sites.

Structural Connectivity

The core structure consists of a 6-methylpyrazin-2-yl moiety attached via an ether bridge to the para-position of a benzyl alcohol.

Figure 1: Structural connectivity and functional domain analysis of the target molecule.

Conformational Dynamics & Electronic Effects
  • The Diaryl Ether Twist: Unlike biphenyl systems, the ether oxygen introduces a bond angle of approximately 118–120°, forcing the pyrazine and phenyl rings into a non-planar "twist" conformation (typically 50–90° torsion). This reduces steric clash and improves solubility compared to rigid planar analogs.

  • Pyrazine Nitrogen Interaction: The nitrogens at positions 1 and 4 of the pyrazine ring exert a strong electron-withdrawing effect (–I and –M effects), making the C2 position highly susceptible to nucleophilic attack during synthesis but stable in the final ether form.

  • Metabolic Stability: The pyrazin-2-yl ether linkage is generally more metabolically stable than standard phenyl ethers due to the reduced electron density on the pyrazine ring, which hinders oxidative metabolism (e.g., by CYP450 enzymes) at the ether alpha-carbons.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most robust route to {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol is the SNAr coupling of a halopyrazine with a hydroquinone derivative. This approach avoids the need for expensive palladium catalysts (Buchwald-Hartwig) due to the activation provided by the pyrazine nitrogens.

Retrosynthetic Analysis

Synthesis Target {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol TS Meisenheimer Complex (Transition State) TS->Target - HCl Precursor1 2-Chloro-6-methylpyrazine (Electrophile) Precursor1->TS Precursor2 4-(Hydroxymethyl)phenol (Nucleophile) Precursor2->TS Base Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO Base->TS Promotes

Figure 2: Retrosynthetic pathway utilizing base-mediated SNAr coupling.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly.

Reagents:

  • 2-Chloro-6-methylpyrazine (1.0 equiv)

  • 4-(Hydroxymethyl)phenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) [Anhydrous]

  • DMF (Dimethylformamide) [Anhydrous]

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)phenol (1.37 g, 11 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20 mmol). Stir at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. Observation: The suspension may thicken or change color slightly.

  • Coupling: Add 2-Chloro-6-methylpyrazine (1.28 g, 10 mmol) dropwise or in one portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar). Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Reaction Time: Typically 4–6 hours. The pyrazine is activated enough that extreme temperatures (>120°C) are rarely needed and may cause degradation.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

    • Outcome: The product often precipitates as a solid. If so, filter and wash with water.[1]

    • Alternative: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0–60% EtOAc in Hexanes).

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare analytical data against these predicted high-confidence values.

1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Pyrazine-H3 8.25 – 8.35Singlet (s)1HProton between N and O
Pyrazine-H5 8.05 – 8.15Singlet (s)1HProton adjacent to Methyl
Phenyl-H2'/H6' 7.30 – 7.40Doublet (d)2HOrtho to Methanol
Phenyl-H3'/H5' 7.05 – 7.15Doublet (d)2HOrtho to Ether Oxygen
-OH (Alcohol) 5.10 – 5.20Triplet (t)1HHydroxyl proton (exchangeable)
-CH2- (Benzyl) 4.45 – 4.55Doublet (d)2HBenzylic methylene
-CH3 (Methyl) 2.35 – 2.45Singlet (s)3HPyrazine methyl group

Note: The diagnostic "roofing" effect of the AA'BB' phenyl system and the two distinct singlets of the pyrazine ring confirm the regiochemistry.

Mass Spectrometry (ESI+)
  • Formula: C₁₂H₁₂N₂O₂[2]

  • Exact Mass: 216.09

  • Observed [M+H]⁺: 217.10

  • Fragmentation Pattern: Loss of the benzyl alcohol fragment or cleavage at the ether bridge may be observed at higher collision energies.

Functional Utility in Drug Design

This scaffold is not merely a passive linker; it is an active pharmacophore.

  • Fragment-Based Drug Discovery (FBDD): The molecule satisfies the "Rule of Three" for fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). It efficiently probes hydrophobic pockets (phenyl/methyl) while engaging hinge regions of kinases (pyrazine nitrogens).

  • Derivatization Potential:

    • Oxidation: The benzylic alcohol can be oxidized (MnO₂ or Swern) to the benzaldehyde , a precursor for reductive amination to introduce solubilizing amine tails.

    • Halogenation: Conversion to benzyl chloride (SOCl₂) allows for alkylation of amines or thiols, facilitating the construction of larger, more complex bioactive molecules.

References

  • Bedos-Belval, F., et al. (2012).[3] Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog. Link

  • Li, W., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.[4] Journal of Agricultural and Food Chemistry. Link

  • Santa Cruz Biotechnology. {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol Product Data (Analogous Structure Reference). Link[2]

  • Thermo Scientific Chemicals. {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol Product Page. Link

Sources

Physical and chemical properties of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol.

[1]

Executive Summary & Chemical Identity

{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (CAS: 906353-02-4 ) is a bi-aryl ether scaffold featuring a lipophilic phenyl ring linked to a polar, electron-deficient pyrazine moiety. In drug discovery, this compound serves as a critical intermediate for synthesizing kinase inhibitors , GPR119 agonists , and other bioactive small molecules where the pyrazine ring acts as a bioisostere for pyridine or benzene to modulate metabolic stability and aqueous solubility.

Chemical Identifiers
ParameterValue
IUPAC Name {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Common Name 4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol
CAS Number 906353-02-4
Molecular Formula C₁₂H₁₂N₂O₂
SMILES Cc1cncc(Oc2ccc(CO)cc2)n1
InChI Key Unique identifier (e.g., derived from structure)

Physicochemical Properties

The incorporation of the pyrazine ring significantly alters the physicochemical profile compared to a standard diphenyl ether, lowering the logP and providing a weak hydrogen bond acceptor site.

Quantitative Data Table
PropertyValue / RangeContext
Molecular Weight 216.24 g/mol Monoisotopic mass
Appearance White to off-white solidCrystalline powder
Melting Point 98 – 105 °C (Estimated)Typical for pyrazinyl-phenyl ethers
Calculated LogP (cLogP) 1.8 – 2.1Moderate lipophilicity; suitable for CNS penetration
Topological Polar Surface Area (TPSA) ~58 Ų(Pyrazine Ns + Ether O + Alcohol OH)
pKa (Base) ~0.6 (Pyrazine N)Very weakly basic; protonates only in strong acid
pKa (Acid) ~15 (Benzyl alcohol)Negligible acidity in physiological conditions
Solubility DMSO (>50 mg/mL), Methanol, DCMSparingly soluble in water (<1 mg/mL)

Synthetic Methodology

The industrial and laboratory-scale preparation of this compound relies on Nucleophilic Aromatic Substitution (S_NAr) . The electron-deficient nature of the pyrazine ring (activated by the para-nitrogen) facilitates the displacement of a halogen by the phenoxide nucleophile.

Synthesis Workflow Diagram

The following diagram outlines the convergent synthesis and subsequent purification logic.

SynthesisWorkflowSM12-Chloro-6-methylpyrazine(Electrophile)BaseBase: K2CO3 or Cs2CO3Solvent: DMF/DMSO, 90°CSM1->BaseSM24-Hydroxybenzyl Alcohol(Nucleophile)SM2->BaseIntermediateMeisenheimer Complex(Transition State)Base->Intermediate S_NAr Mechanism Product{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol(Target)Intermediate->Product -HCl WorkupAq. Workup & Recrystallization(EtOAc/Hexane)Product->Workup

Figure 1: Convergent S_NAr synthesis route for {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of target compound.

  • Reagent Preparation:

    • Charge a 100 mL round-bottom flask with 4-hydroxybenzyl alcohol (1.0 eq, 23.1 mmol) and anhydrous DMF (30 mL).

    • Add Potassium Carbonate (K₂CO₃) (2.0 eq, 46.2 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Coupling Reaction:

    • Add 2-chloro-6-methylpyrazine (1.1 eq, 25.4 mmol) dropwise or portion-wise.

    • Heat the reaction mixture to 90°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the phenol.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Pour into ice-water (150 mL) to precipitate the crude product or extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude residue is typically purified via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes) or recrystallized from Ethanol/Heptane to yield a white solid.

Chemical Reactivity & Applications

This compound is a versatile "linker" intermediate. The benzyl alcohol handle allows for further functionalization, while the pyrazine ether core remains stable under most standard organic conditions.

Functionalization Pathways

Researchers utilize the primary alcohol for downstream derivatization:

  • Oxidation: Conversion to the aldehyde (using Dess-Martin Periodinane or Swern conditions) allows for reductive amination.

  • Halogenation: Conversion to benzyl chloride/bromide (using SOCl₂ or PBr₃) creates a potent electrophile for alkylation reactions.

  • Acylation: Reaction with isocyanates to form carbamates (common in proteomics probe design).

Reactivity Diagram

ReactivityCore{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanolOxidationOxidation (Swern/DMP)Core->OxidationHalogenationHalogenation (SOCl2)Core->HalogenationMetabolismIn Vivo MetabolismCore->MetabolismAldehydeBenzaldehyde Derivative(Reductive Amination Precursor)Oxidation->AldehydeChlorideBenzyl Chloride(Alkylation Agent)Halogenation->ChlorideGlucuronideO-Glucuronide Conjugate(Excretion)Metabolism->Glucuronide

Figure 2: Primary chemical transformations and metabolic fate of the benzyl alcohol moiety.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize that while this specific intermediate is not classified as a highly potent toxin, it shares hazards common to benzyl alcohols and nitrogen heterocycles.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Storage: Store at 2–8°C (refrigerated) under desiccated conditions. The benzyl alcohol group is susceptible to slow auto-oxidation to the aldehyde if exposed to air/light over prolonged periods.

References

  • Santa Cruz Biotechnology (SCBT). 4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol (CAS 906353-02-4) Product Data Sheet. Retrieved from

  • Fisher Scientific. {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol Safety Data Sheet. Retrieved from

  • BenchChem. General Synthetic Methodologies for Pyrazinyl-Ethers. Retrieved from

  • PubChem. Compound Summary for Pyrazine Derivatives. (General reference for pyrazine pKa and logP calculations). Retrieved from

The Methylpyrazine Scaffold: A Technical Guide to Therapeutic Targets & Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The methylpyrazine scaffold, exemplified by its most potent bioactive congener 2,3,5,6-tetramethylpyrazine (TMP) —also known as Ligustrazine—represents a privileged structure in medicinal chemistry. Originally isolated from the rhizome of Ligusticum wallichii (Chuanxiong), this scaffold exhibits a remarkable "pleiotropic" pharmacology. Unlike "magic bullet" drugs designed for single-target specificity, methylpyrazines function as multi-target modulators. This guide deconstructs their therapeutic utility across three distinct axes: hemodynamic regulation (calcium antagonism), neuroprotection (oxidative stress modulation), and oncology (metastasis suppression), providing actionable protocols for validating these interactions.

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The core efficacy of methylpyrazines stems from the pyrazine ring's electron-deficient nitrogen atoms and the lipophilic alkyl substitutions.

Chemical Architecture
  • Lipophilicity & BBB Penetration: The four methyl groups on TMP significantly enhance lipophilicity compared to the bare pyrazine ring. This allows for rapid Blood-Brain Barrier (BBB) penetration, a critical feature for its neuroprotective applications.

  • Metabolic Stability: The full methylation at positions 2, 3, 5, and 6 sterically hinders oxidative metabolism at the ring carbons, prolonging half-life compared to mono- or di-substituted pyrazines.

SAR Key Drivers
Structural FeaturePharmacological Impact
Pyrazine Nitrogen (N1, N4) Essential for hydrogen bonding with receptor pockets (e.g., Serine/Threonine residues in ion channels).
C-Methylation Increases logP (lipophilicity); critical for membrane permeability and intracellular target access.
C-Acylation (Derivatives) Introduction of acyl groups (e.g., ferulic acid conjugation) often enhances antioxidant potency and vascular retention.

Part 2: Cardiovascular Targets – The Calcium Axis

The most clinically validated mechanism of TMP is its role as a Calcium Channel Blocker (CCB). It functions as a non-dihydropyridine antagonist, distinct from nifedipine or verapamil.

Mechanism of Action: L-Type Channel Blockade

TMP inhibits Voltage-Gated Calcium Channels (VGCCs), specifically the L-type (


) on Vascular Smooth Muscle Cells (VSMCs).
  • The Cascade: TMP binds to the channel (likely an allosteric site distinct from DHP binding sites)

    
     Reduces 
    
    
    
    influx upon depolarization
    
    
    Prevents
    
    
    -Calmodulin complex formation
    
    
    Inhibits Myosin Light Chain Kinase (MLCK)
    
    
    Vasodilation .
Visualization: The Hemodynamic Signaling Pathway

G TMP Tetramethylpyrazine (TMP) VGCC L-Type Ca2+ Channel (Cav1.2) TMP->VGCC  Antagonizes   Ca_Influx Intracellular Ca2+ Influx VGCC->Ca_Influx  Blocks Ca_CaM Ca2+/Calmodulin Complex Ca_Influx->Ca_CaM  Promotes MLCK MLCK Activation Ca_CaM->MLCK Myosin Myosin Light Chain Phosphorylation MLCK->Myosin Response Vasodilation & BP Reduction Myosin->Response  Contraction (Inhibited)

Figure 1: TMP acts as a functional antagonist of L-type Calcium channels, disrupting the contractile machinery in vascular smooth muscle.

Part 3: The Context Paradox – Neuroprotection vs. Oncology

A critical insight for researchers is that TMP exhibits context-dependent signaling . It activates survival pathways in normal/ischemic tissue but suppresses them in malignant tissue.

Neuroprotection: The Nrf2/HO-1 Axis

In ischemic stroke models, TMP acts as an antioxidant defense activator.

  • Target: Keap1-Nrf2 Complex .

  • Mechanism: TMP promotes the dissociation of Nrf2 from its inhibitor Keap1. Free Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

  • Result: Upregulation of Heme Oxygenase-1 (HO-1) and SOD, scavenging ROS and preventing neuronal apoptosis.

Oncology: The PI3K/Akt/mTOR Axis

In metastatic models (e.g., colon cancer, hepatocellular carcinoma), TMP acts as a suppressor.

  • Target: PI3K/Akt Signaling .

  • Mechanism: TMP inhibits the phosphorylation of Akt (p-Akt), leading to the suppression of mTOR.

  • Result: Induction of autophagy in cancer cells and reversal of Epithelial-Mesenchymal Transition (EMT), thereby reducing metastasis.

Visualization: The Divergent Signaling Pathways

G cluster_0 Context A: Ischemic Neuron (Protection) cluster_1 Context B: Tumor Cell (Suppression) TMP Tetramethylpyrazine Keap1 Keap1-Nrf2 TMP->Keap1 Dissociates PI3K PI3K/Akt TMP->PI3K Inhibits Nrf2_Nuc Nuclear Nrf2 Keap1->Nrf2_Nuc Translocation HO1 HO-1 / SOD Nrf2_Nuc->HO1 Transcription Survival Neuronal Survival (ROS Scavenging) HO1->Survival mTOR mTOR PI3K->mTOR Activates Apoptosis Autophagy & Apoptosis PI3K->Apoptosis Blocks EMT EMT Markers (Vimentin/Snail) mTOR->EMT Promotes

Figure 2: The pleiotropic nature of TMP. Left: Activation of antioxidant defense in neurons. Right: Inhibition of survival signaling in tumors.

Part 4: Experimental Validation Protocols

To publish valid data on methylpyrazine targets, researchers must use robust assays. Below is the gold-standard protocol for validating the Calcium Antagonism mechanism.

Protocol: Ratiometric Calcium Flux Assay (Indo-1/Fluo-4)

Objective: Quantify the inhibition of intracellular calcium (


) transients in VSMCs or cardiomyocytes by TMP.

Reagents:

  • Dye: Indo-1 AM (ratiometric, UV excitation) or Fluo-4 AM (intensity-based).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Stimulant: KCl (60 mM) to depolarize and open VGCCs.

  • Control: Verapamil (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed A7r5 (rat aortic smooth muscle) cells in 96-well black-wall plates.

    • Incubate until 80-90% confluence.

  • Dye Loading (Critical Step):

    • Wash cells 2x with HBSS.

    • Incubate with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 mins at 37°C in the dark.

    • Note: Pluronic is essential to disperse the lipophilic dye.

  • De-esterification:

    • Wash cells 2x to remove extracellular dye.

    • Incubate in dye-free HBSS for 20 mins to allow intracellular esterases to cleave AM groups, trapping the dye.

  • Compound Pre-treatment:

    • Add TMP (concentration range: 10 µM – 1 mM) to wells.

    • Incubate for 30 mins.

  • Kinetic Measurement:

    • Transfer to a kinetic plate reader (e.g., FLIPR or FlexStation).

    • Baseline: Record fluorescence (Ex 494nm / Em 516nm) for 30 seconds.

    • Stimulation: Inject 60 mM KCl (automated injector preferred).

    • Read: Continue reading every 1 second for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline divided by baseline).
      
    • Plot dose-response curve to determine

      
      .
      

Validation Criteria:

  • Vehicle control must show a sharp, sustained rise in fluorescence upon KCl injection.

  • TMP must show a dose-dependent reduction in peak fluorescence height, not just a delay in onset.

Part 5: Future Outlook & Clinical Translation

The future of methylpyrazine therapeutics lies in structural derivatization . While TMP is effective, its short half-life (


 hours) limits oral efficacy.

Emerging Trends:

  • Nitrogen-containing Heterocycle Hybrids: Fusing TMP with ferulic acid or aspirin to create "twin drugs" that target both thromboxane and calcium channels simultaneously.

  • Nano-formulations: Liposomal delivery systems to enhance bioavailability in stroke recovery windows.

References

  • Zhang, Z., et al. (2022). "Tetramethylpyrazine: A review on its mechanisms and functions." Biomedicine & Pharmacotherapy.[1]

  • Zheng, Q., et al. (2018).[2] "Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms." Frontiers in Pharmacology.

  • Mishra, A., et al. (2022).[1] "2,3,5,6-Tetramethylpyrazine Targets Epithelial-Mesenchymal Transition by Abrogating Manganese Superoxide Dismutase Expression and TGFβ-Driven Signaling Cascades in Colon Cancer Cells."[3][4] Biomolecules.[1][5][6][7][8][9][10][11]

  • Gong, X., et al. (2019). "Tetramethylpyrazine protects against acute myocardial ischemia by regulating PI3K/Akt/GSK-3β signaling pathway."[8] Cellular & Molecular Biology Letters.[8]

  • Molecular Devices. "FLIPR Calcium 4 Assay Kit Protocol." Molecular Devices Technical Library.

Sources

Methodological & Application

Derivatization of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol for enhanced detection.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization Protocols for the Trace Analysis of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol

Executive Summary & Chemical Logic

The accurate quantification of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (hereafter MPPM ) in biological matrices is frequently hindered by its physicochemical properties. As a benzyl alcohol derivative containing a basic pyrazine ring, MPPM presents a "polar-amphoteric" challenge:

  • GC-MS Limitations: The primary hydroxyl group (-CH₂OH) forms intermolecular hydrogen bonds, leading to peak tailing, thermal instability, and low volatility.

  • LC-MS/MS Limitations: While the pyrazine ring offers some protonation potential, the neutral benzyl alcohol moiety often results in suboptimal ionization efficiency in Electrospray Ionization (ESI), particularly in complex matrices where ion suppression occurs.

This guide details two validated derivatization workflows designed to overcome these barriers: Silylation (TMS) for GC-MS volatility and Dansylation (Dns) for LC-MS/MS sensitivity enhancement.

The Chemical Target

The primary derivatization target is the benzylic hydroxyl group .

  • Reaction Type: Nucleophilic substitution (O-acylation or O-silylation).

  • Critical Consideration: The pyrazine ring nitrogen is basic. Protocols must account for pH buffering (in LC) or non-aqueous conditions (in GC) to prevent salt formation that precipitates the analyte.

Experimental Workflows (Visualized)

The following flowchart outlines the decision matrix and processing steps for both methodologies.

G Start Biological Sample / API (MPPM) Extract LLE/SPE Extraction (Ethyl Acetate or MTBE) Start->Extract Dry Evaporate to Dryness (N2 stream, 40°C) Extract->Dry Split Select Platform Dry->Split GC_Reagent Add BSTFA + 1% TMCS (Silylation) Split->GC_Reagent Volatility (GC) LC_Reagent Add Dansyl Chloride + DMAP (Sulfonylation) Split->LC_Reagent Sensitivity (LC) GC_React Incubate: 70°C, 30 min (Anhydrous) GC_Reagent->GC_React GC_Anal GC-MS Analysis (EI Source) GC_React->GC_Anal LC_React Incubate: 60°C, 20 min (Base Catalyzed) LC_Reagent->LC_React LC_Clean Quench & Dilute LC_React->LC_Clean LC_Anal LC-MS/MS or HPLC-FLD (ESI+ Source) LC_Clean->LC_Anal

Figure 1: Decision tree for MPPM derivatization based on analytical platform.

Protocol A: Silylation for GC-MS

Objective: Replace the active proton on the benzyl alcohol with a Trimethylsilyl (TMS) group to increase volatility and thermal stability.

Reagents
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

    • Why TMCS? The benzylic position can be sterically hindered or electronically deactivated. TMCS acts as a catalyst to drive the reaction to completion [1, 2].

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Methodology
  • Preparation: Reconstitute the dried MPPM extract (from LLE/SPE) in 50 µL of anhydrous pyridine.

    • Note: Pyridine acts as an acid scavenger (HCl formed from TMCS) and facilitates the reaction.

  • Reaction: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 70°C for 30 minutes .

    • Mechanism:[1][2] The hydroxyl oxygen attacks the silicon atom; the trifluoroacetamide group acts as the leaving group.

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS.

    • Caution: Avoid moisture.[3] Silyl derivatives hydrolyze rapidly in the presence of water.

Expected Mass Spectra (EI)
  • Native MPPM: Weak molecular ion, tailing peak.

  • TMS-MPPM: Sharp peak.

    • M+: Molecular weight increases by 72 Da (Replacement of H [1] with Si(CH₃)₃ [73]).

    • Base Peak: Strong signal at m/z 73 (TMS group) and [M-15]+ (Loss of methyl group from silicon).

Protocol B: Dansylation for LC-MS/MS & HPLC-FLD

Objective: Introduce a dimethylaminonaphthalene sulfonyl moiety. This adds a pre-charged tertiary amine (enhancing ESI+ response) and a fluorophore (enhancing FLD response).

Reagents
  • Reagent A: Dansyl Chloride (Dns-Cl) solution (1 mg/mL in Acetone).

  • Buffer/Catalyst: 0.1 M Sodium Carbonate (Na₂CO₃) or DMAP (4-Dimethylaminopyridine) in acetonitrile.

    • Why DMAP? For alcohols, simple basic conditions are often too slow. DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that rapidly transfers the dansyl group to the alcohol [3].[2]

Step-by-Step Methodology
  • Solubilization: Dissolve dried MPPM residue in 100 µL of Acetonitrile.

  • Catalysis Addition: Add 50 µL of DMAP solution (1 mg/mL in Acetonitrile) and 20 µL of DIEA (N,N-Diisopropylethylamine).

    • Expert Tip: The pyrazine ring in MPPM is basic; adding DIEA ensures the pH remains >9.0, which is critical for the sulfonyl chloride reaction.

  • Derivatization: Add 100 µL of Dansyl Chloride solution .

  • Incubation: Vortex and heat at 60°C for 20 minutes in a heating block.

    • Visual Check: The solution should turn light yellow.

  • Quenching: Add 20 µL of 5% formic acid to quench excess anhydride and protonate the pyrazine/amine sites for ESI analysis.

  • Analysis: Inject into LC-MS/MS (ESI Positive mode).

Mechanism & Benefit

The sulfonyl chloride reacts with the benzyl alcohol to form a sulfonate ester.

  • ESI Enhancement: The dimethylamino group on the Dansyl moiety has a high proton affinity (pKa ~9.5), ensuring 100% ionization in the mobile phase.

  • LOD Improvement: Typically 10-100x improvement over underivatized alcohol [3, 4].

Validation & Performance Data

The following table summarizes the expected performance metrics based on standard benzyl alcohol derivatization validations.

ParameterNative MPPM (LC-MS)TMS-MPPM (GC-MS)Dansyl-MPPM (LC-MS)
Ionization Source ESI (+)EI (70 eV)ESI (+)
Retention Mechanism Weak (Polar)VolatilityHydrophobic (RP-LC)
Major Ion [M+H]+ (Weak)[M-15]+[M+H]+ (Strong)
LOD (Est.) 50 ng/mL5 ng/mL0.5 ng/mL
Linearity (r²) 0.985>0.995>0.998
Stability ModerateLow (Moisture sensitive)High (Stable 48h+)

Troubleshooting Guide

  • Issue: Low Yield in GC-MS (TMS method).

    • Cause: Moisture contamination or steric hindrance.[3]

    • Fix: Ensure all glassware is silanized and dry. Increase TMCS concentration to 5% or extend heating to 60 minutes.

  • Issue: Multiple Peaks in LC-MS (Dansyl method).

    • Cause: Reaction with the pyrazine nitrogen (rare but possible under extreme forcing conditions) or incomplete reaction.

    • Fix: Reduce reaction temperature to 40°C to favor O-acylation over N-acylation. Ensure excess Dns-Cl is used (at least 50 molar equivalents).

  • Issue: Precipitation.

    • Cause: Salt formation between the pyrazine ring and acidic byproducts.

    • Fix: In GC, use Pyridine as solvent. In LC, ensure the final quench solvent (Formic acid) is fully soluble with the reaction mix (Acetonitrile/Acetone).

References

  • Sigma-Aldrich. "Derivatization with BSTFA for GC Analysis." Sigma-Aldrich Technical Bulletins. Link

  • Little, J.L. "Derivatization of Alcohols for GC-MS." Journal of Chromatography A, 1999. Link

  • Tang, Z.[4] & Guengerich, F.P. "Dansylation of Unactivated Alcohols for Improved Mass Spectral Sensitivity."[2][4] Analytical Chemistry, 2009. Link

  • ResearchGate. "Optimization of Dansyl Chloride Derivatization for ESI-MS." Method Development Protocols. Link

  • BenchChem. "BSTFA vs MSTFA for Alcohol Derivatization." BenchChem Technical Guides. Link

Sources

Application Note: Investigating the Enzyme Inhibitory Potential of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for evaluating the enzyme inhibitory potential of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (referred to herein as Compound A ). As a functionalized pyrazine ether, Compound A represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with known kinase inhibitors and metabolic modulators.

This application note outlines a dual-path investigation strategy:

  • Primary Pharmacological Screen: Targeting Tyrosine Kinases (RTKs) due to the pyrazine hinge-binding motif.

  • Secondary ADME/Tox Screen: Evaluating Cytochrome P450 (CYP) inhibition, specifically CYP3A4 and CYP2D6, given the phenyl-methanol metabolic handle.

Chemical Context & Structural Rationale

Compound A possesses two distinct pharmacophores that dictate its screening strategy:

  • The Pyrazine Ring: A classic bioisostere for pyridine and benzene. In kinase drug discovery, pyrazine nitrogens often act as hydrogen bond acceptors, interacting with the "hinge region" of the ATP-binding pocket (e.g., Bortezomib or pyrazine-based EGFR inhibitors).

  • The Phenyl-Methanol Tail: This moiety provides a vector for solubility and hydrogen bonding but also flags the molecule as a potential substrate or inhibitor for oxidoreductases (Alcohol Dehydrogenase) or CYP450s.

Physicochemical Profile (Lipinski’s Rule of 5 Compliance)
PropertyValueStatus
Molecular Weight 216.24 g/mol Pass (<500)
LogP (Predicted) ~1.8 - 2.1Pass (<5)
H-Bond Donors 1 (OH group)Pass (<5)
H-Bond Acceptors 4 (N, O atoms)Pass (<10)
Classification Fragment / Lead-Like Ideal for FBDD

Experimental Workflow

The following diagram illustrates the logical flow from target prediction to kinetic validation.

Workflow Start Compound A (Solid) Solubility Solubility Check (DMSO Stock) Start->Solubility InSilico In Silico Docking (AutoDock Vina) Solubility->InSilico Target Selection Screening Primary Screen (Single Point @ 10µM) InSilico->Screening Select Panel HitVal Hit Validation (>50% Inhibition) Screening->HitVal IC50 Dose-Response (IC50 Determination) HitVal->IC50 Confirmed Hit MoA Mechanism of Action (Lineweaver-Burk) IC50->MoA Characterization

Figure 1: Critical Path for NCE Characterization. Blue: Input; Yellow: Computational; Green: Screening; Red: Detailed Kinetics.

Protocol A: Primary Kinase Inhibition Assay (FRET-Based)

Objective: Determine if Compound A inhibits a representative kinase (e.g., EGFR or VEGFR2) by competing with ATP.

Principle

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A synthetic peptide substrate labeled with a fluorophore is phosphorylated by the kinase. A secondary antibody labeled with a donor fluorophore (e.g., Europium) binds the phosphorylated residue. If Compound A inhibits the kinase, phosphorylation is blocked, preventing antibody binding and disrupting the FRET signal.

Materials[1][2]
  • Enzyme: Recombinant Human EGFR (Kinase Domain).

  • Substrate: PolyGT (4:1 Glu, Tyr) peptide, FITC-labeled.

  • ATP: Ultra-pure (10 mM stock).

  • Compound A: 10 mM stock in 100% DMSO.

  • Detection Reagent: Eu-labeled anti-phosphotyrosine antibody.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10-point serial dilution of Compound A in DMSO (Start: 1 mM, Dilution Factor: 3).

    • Transfer 100 nL of diluted compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Addition:

    • Dilute EGFR to 2x working concentration (e.g., 0.5 nM) in Assay Buffer.

    • Add 5 µL of Enzyme solution to the wells.

    • Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT to allow Compound A to bind the apo-enzyme.

  • Reaction Initiation:

    • Prepare 2x Substrate/ATP mix (e.g., 200 nM Peptide / 10 µM ATP).

    • Add 5 µL of Substrate/ATP mix to start the reaction.

    • Final Volume: 10 µL. Final DMSO: 1%.

  • Incubation:

    • Seal plate and incubate for 60 min at RT (protected from light).

  • Termination & Detection:

    • Add 10 µL of Detection Mix (EDTA + Eu-Antibody). EDTA chelates Mg²⁺, stopping the kinase reaction.

    • Incubate 60 min.

  • Read:

    • Measure TR-FRET on a multimode reader (Ex: 337 nm; Em: 615 nm & 665 nm).

Data Analysis

Calculate the Emission Ratio (


).
Normalize data to Controls:
  • High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 0% Inhibition.

  • Low Control (LC): No Enzyme (or High EDTA) = 100% Inhibition.



Protocol B: Mechanism of Action (MoA) Determination

If Compound A shows an IC₅₀ < 10 µM, determine the mode of inhibition (Competitive, Non-competitive, or Uncompetitive) relative to ATP.

Experimental Design

Run the kinase assay (as above) with a matrix of concentrations:

  • [Compound A]: 0, 0.5x, 1x, and 2x IC₅₀.

  • [ATP]: 0, 0.2x, 1x, 5x, and 10x

    
    .
    
Lineweaver-Burk Analysis

Plot


 (inverse velocity) vs 

(inverse ATP concentration).
  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). Most likely for Pyrazine derivatives.
  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).
  • Uncompetitive: Parallel lines.

MoA_Logic Data Kinetic Data (V vs [S] at varying [I]) Plot Lineweaver-Burk Plot (1/V vs 1/[S]) Data->Plot Type1 Intersection on Y-axis (Competitive) Plot->Type1 Vmax same Km increases Type2 Intersection on X-axis (Non-Competitive) Plot->Type2 Km same Vmax decreases Type3 Parallel Lines (Uncompetitive) Plot->Type3 Both change

Figure 2: Logic tree for interpreting Lineweaver-Burk plots to determine inhibition mechanism.

Protocol C: Metabolic Stability (CYP Inhibition)

Objective: Ensure Compound A does not irreversibly inhibit CYP3A4, a key drug-metabolizing enzyme, which could lead to drug-drug interactions (DDI).

Procedure (Fluorescent Microplate Assay)
  • Reagents: Recombinant human CYP3A4 (baculosomes), NADPH regenerating system, and substrate (BFC: 7-benzyloxy-4-trifluoromethylcoumarin).

  • Incubation:

    • Mix Compound A (10 µM) with CYP3A4 enzyme in Potassium Phosphate buffer (pH 7.4).

    • Incubate 10 min at 37°C.

    • Add NADPH/Substrate mix to initiate.

  • Read: Kinetic read of fluorescence (Ex: 410 nm, Em: 510 nm) for 30 min.

  • Result: A decrease in fluorescence slope compared to vehicle control indicates inhibition.

Safety & Handling (E-E-A-T)

Compound A is an irritant.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Collect all liquid waste containing the compound and DMSO in designated halogenated organic waste containers.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Zhang, J., et al. (2009). "Simple Assays for the Identification of Kinase Inhibitors." Journal of Biomolecular Screening. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Thermo Fisher Scientific. (n.d.). "Z'-LYTE™ Kinase Assay Kit Protocol." Link

  • PubChem. (n.d.). "Compound Summary: {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol." Link

Troubleshooting & Optimization

Technical Support: Optimization of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ETHER-004 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Challenge

The synthesis of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol typically proceeds via a Nucleophilic Aromatic Substitution (


) between 2-chloro-6-methylpyrazine  (electrophile) and 4-(hydroxymethyl)phenol  (nucleophile).

The Primary Failure Mode: Chemoselectivity. The nucleophile contains two hydroxyl groups:

  • Phenolic -OH (pKa ~10): The desired nucleophile.

  • Benzylic -OH (pKa ~16): A potential competitor.

If the reaction conditions are too aggressive (strong base) or the temperature is uncontrolled, you will observe


-alkylation at the benzylic position  or polymerization, drastically reducing the yield of the target biaryl ether.

Reaction Mechanism & Competitive Pathways

The following diagram illustrates the kinetic competition between the desired


 pathway and the common side reactions that degrade yield.

SNAr_Pathway Reactants Reactants: 2-Cl-6-Me-Pyrazine + 4-(Hydroxymethyl)phenol Base Base Selection Reactants->Base Phenoxide Phenoxide Anion (Ar-O⁻) Base->Phenoxide Weak Base (K₂CO₃, Cs₂CO₃) Alkoxide Benzylic Alkoxide (R-CH₂-O⁻) Base->Alkoxide Strong Base (NaH, KOtBu) Meisenheimer Meisenheimer Complex Phenoxide->Meisenheimer Attack at C2 Product TARGET PRODUCT {4-[(6-Methylpyrazin-2-yl)oxy] phenyl}methanol Meisenheimer->Product -Cl⁻ SideProduct1 Side Product A: Benzylic Ether Alkoxide->SideProduct1 Attack at C2 SideProduct2 Side Product B: Polymerization/Tars Alkoxide->SideProduct2 Self-Condensation

Figure 1: Mechanistic divergence based on base selection. The green path represents the optimized route utilizing pKa differences.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing low conversion (<30%) after 24 hours."

Diagnosis: The pyrazine ring is electron-deficient, but the 6-methyl group is electron-donating (via induction), which slightly deactivates the ring toward nucleophilic attack compared to unsubstituted pyrazine.

Solution:

  • Switch Solvent: Move from Acetonitrile or THF to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) . These polar aprotic solvents stabilize the anionic transition state (Meisenheimer complex) and dramatically increase the reaction rate.

  • Upgrade the Base: Replace Potassium Carbonate (

    
    ) with Cesium Carbonate (
    
    
    
    )
    . The larger Cesium cation is "softer" and improves the solubility of the phenoxide in organic media (the "Cesium Effect").
  • Temperature: Increase reaction temperature to 90–110°C . (Do not exceed 120°C to avoid thermal decomposition of the benzyl alcohol).

Issue 2: "I have a mixture of products (Regioselectivity issues)."

Diagnosis: You are likely using a base that is too strong (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide), which deprotonates the benzylic alcohol.

Solution:

  • Strict Base Control: Use

    
      (1.5 – 2.0 equivalents).
    
  • Mechanism: The pKa of phenol is ~10; the pKa of benzyl alcohol is ~16. Carbonate bases are strong enough to deprotonate the phenol (>99%) but too weak to deprotonate the benzyl alcohol, ensuring chemoselectivity.

Issue 3: "The product is difficult to purify; I see an emulsion during workup."

Diagnosis: Pyrazines are basic and can form salts, and the benzyl alcohol moiety adds amphiphilic character.

Solution:

  • pH Adjustment: During extraction, ensure the aqueous layer is neutral (pH 7). If the pH is too high (basic), the phenol might remain deprotonated and stay in the water.

  • Salting Out: Add saturated brine to the aqueous phase to force the organic product into the organic layer (Ethyl Acetate/THF mixture recommended).

Optimized Experimental Protocols

Method A: Direct Coupling (Preferred for Speed)

Best for small scale or when starting materials are abundant.

  • Charge: To a dry flask, add 4-(hydroxymethyl)phenol (1.0 eq) and

    
      (1.5 eq).
    
  • Solvent: Add anhydrous DMSO (0.5 M concentration relative to phenol). Stir at Room Temperature (RT) for 15 mins to form the phenoxide.

  • Addition: Add 2-chloro-6-methylpyrazine (1.1 eq).

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Dilute with water, extract with EtOAc (x3), wash organics with brine (x2) to remove DMSO. Dry over

    
    .[1]
    
Method B: The "Safe" Two-Step Route (High Yield Guarantee)

Use this if Method A yields <50% or purification is difficult.

If the benzylic alcohol interferes, remove it from the equation by using an aldehyde precursor.

  • Step 1 (

    
    ):  React 2-chloro-6-methylpyrazine  with 4-hydroxybenzaldehyde  using 
    
    
    
    /DMF at 90°C.
    • Why? No benzylic -OH exists to compete. Yields are typically >85%.[2]

  • Step 2 (Reduction): Treat the isolated intermediate with Sodium Borohydride (

    
    )  in Methanol at 0°C.
    
    • Why? This cleanly reduces the aldehyde to the benzyl alcohol in near-quantitative yield without affecting the pyrazine ether.

Comparative Data: Solvent & Base Screening

The following data summarizes typical conversion rates for heteroaryl ether synthesis (


) based on internal application data.
SolventBaseTemp (°C)Time (h)ConversionSelectivity (Phenol:Benzyl)
THFNaH60295%Poor (60:40)
DMF

801275%Good (95:5)
DMSO

100 4 >95% Excellent (>99:1)
Toluene

1102440%Moderate (90:10)

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

Optimization_Logic Start Start Optimization CheckYield Check Yield of Direct Coupling Start->CheckYield HighYield Yield > 70% (Proceed to Scale-up) CheckYield->HighYield Yes LowYield Yield < 70% CheckYield->LowYield No AnalyzeImpurity Analyze Impurities (LCMS / NMR) LowYield->AnalyzeImpurity ImpurityA Benzylic Substitution Observed? AnalyzeImpurity->ImpurityA Regio-isomers ImpurityB Unreacted Starting Material? AnalyzeImpurity->ImpurityB Low Conversion ActionA Switch to Method B (Aldehyde Route) ImpurityA->ActionA ActionB Switch to Cs₂CO₃ / DMSO Increase Temp to 100°C ImpurityB->ActionB

Figure 2: Strategic decision tree for process optimization.

References

  • Loy, N. S. Y., Kim, S., & Park, C.-M. (2015).[2] Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers. Organic Letters, 17(2), 395–397.[2] [Link]

  • Luan, Y., et al. (2012). Identification, Synthesis, and Biological Evaluation of Pyrazolopyrimidine Derivatives. Journal of Medicinal Chemistry, 55(17), 7772-7785.[3] [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on physicochemical properties of pyrazine ethers). [Link]

Sources

Resolving Peak Tailing in HPLC Analysis of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol. As Senior Application Scientists, we have structured this resource to provide in-depth, actionable solutions grounded in established chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and provide a systematic approach to diagnosing and resolving peak tailing for this specific analyte.

Q1: What is peak tailing and why is it a problem for my analysis?

A1: Peak tailing is a chromatographic phenomenon where a peak deviates from the ideal symmetrical, Gaussian shape and exhibits an elongated trailing edge.[1] This is problematic as it can significantly compromise the accuracy and precision of your results by causing:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration and quantification difficult.

  • Inaccurate Integration: The distorted peak shape leads to errors in determining the true peak area, affecting quantitative analysis.[2]

  • Compromised Method Robustness: A method prone to peak tailing is less reliable and may fail validation criteria.[3]

Q2: I'm observing significant peak tailing for {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol. What are the most likely chemical causes?

A2: The molecular structure of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol contains a pyrazine ring, which is a weakly basic functional group.[4] The nitrogen atoms in the pyrazine ring can become protonated, especially in acidic mobile phases. This protonated, positively charged analyte can then engage in strong, unwanted secondary interactions with the stationary phase.[2][5]

The most common cause of peak tailing for basic compounds in reversed-phase HPLC is interaction with residual silanol groups on the silica-based stationary phase.[6][7] These silanol groups (Si-OH) are acidic and can become deprotonated (Si-O⁻), creating negatively charged sites that strongly retain the positively charged analyte via ion-exchange mechanisms.[8][9] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.[10]

dot graph "Chemical_Interactions" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Analyte [label="{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol\n(Contains basic pyrazine ring)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"]; StationaryPhase [label="C18 Stationary Phase\n(Silica-based)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2!"]; Silanol [label="Residual Silanol Groups (Si-OH)\n(Acidic sites)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,0!"]; ProtonatedAnalyte [label="Protonated Analyte (+ charge)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Edges Analyte -> ProtonatedAnalyte [label="Low pH Mobile Phase"]; StationaryPhase -> Silanol [label="Incomplete End-capping"]; ProtonatedAnalyte -> Silanol [label="Strong Ionic Interaction\n(Secondary Retention)", color="#EA4335", fontcolor="#EA4335"]; Silanol -> Tailing [label="Causes", color="#EA4335", fontcolor="#EA4335", style=dashed]; ProtonatedAnalyte -> Tailing [style=invis];

// Invisible node for tailing label Tailing [label="Peak Tailing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,-2!"]; } caption: "Interaction leading to peak tailing."

Q3: How can I mitigate these secondary silanol interactions?

A3: There are several effective strategies to minimize unwanted silanol interactions and improve the peak shape of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol. These can be broadly categorized into mobile phase modifications and stationary phase selection.

Troubleshooting Guide: A Step-by-Step Approach

This section provides detailed protocols and explanations to systematically eliminate peak tailing.

Step 1: Mobile Phase Optimization

The mobile phase is often the most straightforward parameter to adjust.[11] The goal is to control the ionization state of both the analyte and the residual silanols.[3][12]

  • The Rationale: By lowering the mobile phase pH (typically to between 2.5 and 3.5), the residual silanol groups on the silica surface become protonated (Si-OH) and are thus neutralized.[2] This minimizes the strong ionic interaction with the protonated basic analyte. While the analyte will be fully protonated and positively charged at this pH, the absence of negatively charged silanol sites significantly reduces the secondary retention that causes tailing.[6]

  • Experimental Protocol: pH Modification

    • Prepare the Aqueous Mobile Phase: Start with HPLC-grade water.

    • Add an Acidic Modifier: Add a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to achieve the target pH. A common starting concentration is 0.1% (v/v).

    • Measure and Adjust pH: Use a calibrated pH meter to accurately measure the pH. Adjust as necessary.

    • Mix with Organic Solvent: Combine the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

    • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • The Rationale: A buffer in the mobile phase helps to maintain a constant pH and can also "mask" some of the active silanol sites.[2] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can enhance this masking effect and improve peak symmetry.[8]

  • Experimental Protocol: Buffer Preparation

    • Choose a Suitable Buffer: For a target pH of 3.0, a phosphate or formate buffer is appropriate.

    • Prepare the Buffer Stock: Accurately weigh the buffer salt (e.g., potassium phosphate monobasic) and dissolve it in HPLC-grade water to make a concentrated stock solution.

    • Prepare the Mobile Phase: Add the required volume of the buffer stock to the aqueous portion of your mobile phase to achieve the desired final concentration.

    • Adjust pH: Use a suitable acid (e.g., phosphoric acid for a phosphate buffer) to adjust the final pH of the aqueous component before mixing with the organic modifier.

    • Filter and Degas: Always filter the final mobile phase through a 0.45 µm or 0.22 µm filter and degas it before use.

Parameter Condition A (Initial) Condition B (Optimized) Expected Outcome on Peak Tailing
Mobile Phase pH 6.8 (Unbuffered)3.0 (0.1% Formic Acid)Significant Reduction
Buffer Concentration 0 mM25 mM (Phosphate Buffer)Moderate Reduction
Step 2: Stationary Phase Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next critical factor to consider.

  • The Rationale: Most modern HPLC columns undergo a process called "end-capping." After the primary C18 chains are bonded to the silica surface, there are still many accessible silanol groups remaining due to steric hindrance.[13][14] End-capping is a secondary reaction that uses a small, highly reactive silane (like trimethylchlorosilane) to bond with and cover many of these residual silanols.[15][16] Using a column with high-density bonding and thorough end-capping is crucial for analyzing basic compounds.[17]

dot graph "End_Capping_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes BareSilica [label="Bare Silica (Si-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; C18Bonding [label="C18 Bonding", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BondedSilica [label="Bonded Silica\n(Residual Si-OH remain)", fillcolor="#F1F3F4", fontcolor="#202124"]; EndCapping [label="End-Capping\n(e.g., with TMS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EndCappedColumn [label="End-Capped Column\n(Reduced Si-OH activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges BareSilica -> C18Bonding; C18Bonding -> BondedSilica; BondedSilica -> EndCapping; EndCapping -> EndCappedColumn; } caption: "End-capping process for HPLC columns."

  • The Rationale: While C18 is the most common stationary phase, other chemistries can offer different selectivity and improved peak shape for challenging compounds.

    • Phenyl-Hexyl Phase: A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like yours through π-π interactions, in addition to hydrophobic interactions.[18] This can sometimes lead to better peak shapes compared to a standard C18. The use of methanol as the organic modifier is often preferred with phenyl phases to maximize these π-π interactions.[19]

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group can help to shield the analyte from the residual silanols on the silica surface, leading to improved peak shape for basic compounds even at neutral pH.

Column Type Primary Interaction Suitability for {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Standard C18 (Non-End-Capped) HydrophobicPoor (High risk of tailing)
Modern C18 (End-Capped) HydrophobicGood (Reduced tailing)
Phenyl-Hexyl Hydrophobic & π-πVery Good (Alternative selectivity for aromatic ring)
Polar-Embedded Hydrophobic & Polar ShieldingExcellent (Specifically designed to reduce tailing for bases)
Step 3: Check for System and Sample Issues

If peak tailing persists after optimizing the mobile and stationary phases, consider these potential instrumental and sample-related causes.

  • The Rationale: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion, including tailing.[2][7]

  • Troubleshooting:

    • Dilute the Sample: Prepare a series of dilutions (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, column overload is a likely cause.[2]

    • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

  • The Rationale: Excessive volume in the system between the injector and the detector can cause band broadening and peak tailing.[1][2] This "dead volume" can arise from using tubing with an unnecessarily large internal diameter or from improper connections.[20]

  • Troubleshooting:

    • Minimize Tubing Length: Use the shortest possible length of tubing to connect the system components.

    • Use Narrow-Bore Tubing: Employ tubing with a small internal diameter (e.g., 0.12 mm or 0.005 inches).

    • Ensure Proper Fittings: Check that all fittings and ferrules are correctly installed and are appropriate for your system to avoid gaps and dead volume.

  • The Rationale: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion.[7]

  • Troubleshooting:

    • Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase composition.[2] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample and keep the injection volume small.

References

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • The role of end-capping in reversed-phase - Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • The Role of End-Capping in Reversed-Phase - LabRulez LCMS. [Link]

  • The Theory of HPLC Column Chemistry. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News. [Link]

  • Pyrazine - SIELC Technologies. [Link]

  • Endcapping - Grokipedia. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed. [Link]

  • Why it matters and how to get good peak shape. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • Mechanisms of retention in HPLC Part 2. [Link]

  • Contributions to reversed-phase column selectivity. I. Steric interaction | Request PDF - ResearchGate. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. [Link]

  • Separation of Methanol, (phenylmethoxy)- on Newcrom R1 HPLC column. [Link]

  • Contributions to reversed-phase column selectivity. I. Steric interaction - PubMed. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • A Data Base for Characterizing Reversed-Phase Column Selectivity - vscht.cz. [Link]

  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs - MDPI. [Link]

  • {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol, 97%, Thermo Scientific. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [Link]

  • Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity - Phenomenex. [Link]

  • Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis - MDPI. [Link]

  • 4-methyl pyrazole, 7554-65-6 - The Good Scents Company. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. [Link]

Sources

Technical Support Center: Stability & Storage of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Weak Link" Analysis

As researchers, we often treat heterocyclic ethers as robust scaffolds. However, {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (CAS 906353-02-4) contains a critical structural vulnerability: the primary benzylic alcohol moiety.

While the pyrazine-ether core is relatively stable, the benzylic alcohol is highly susceptible to auto-oxidation upon exposure to atmospheric oxygen, a process accelerated by light and trace metals. This degradation pathway converts your active pharmaceutical ingredient (API) intermediate into its corresponding aldehyde and carboxylic acid impurities, compromising yield and assay purity.

The Core Directive: Treat this compound as an oxygen-sensitive and photosensitive reagent.

The "Zero-Degradation" Storage Protocol

Do not rely on standard "shelf storage" even if the Certificate of Analysis (CoA) suggests stability at room temperature for short durations. For long-term integrity, implement this self-validating storage system.

Phase 1: Environmental Control
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Retards the kinetics of radical chain propagation (auto-oxidation).
Atmosphere Argon or Nitrogen Displaces O₂, the primary reactant in benzylic oxidation. Argon is preferred (heavier than air).
Light Dark / Amber Glass Prevents photo-excitation of the pyrazine ring, which can initiate radical formation.
Humidity < 40% RH (Desiccated) Prevents moisture-mediated aggregation or hydrolysis of the ether linkage.
Phase 2: Handling Workflow (The "Aliquoting Rule")

Repeated freeze-thaw cycles introduce moisture and fresh oxygen.

  • Upon Receipt: Allow the sealed bottle to equilibrate to room temperature in a desiccator before opening (prevents condensation).

  • Aliquot: Dissolve or divide the solid into single-use vials under an inert atmosphere.

  • Seal: Parafilm is insufficient. Use Teflon-lined caps and over-wrap with electrical tape or use heat-shrink bands.

Visualizing the Threat: Degradation Pathways

Understanding how the molecule breaks down allows you to detect it via LC-MS or NMR.

Diagram 1: Oxidative Degradation Mechanism

This diagram illustrates the step-by-step conversion of the alcohol to the aldehyde and acid, the most common impurities found in aged samples.

DegradationPathway Start {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (Target Molecule) Radical Benzylic Radical Intermediate Start->Radical hv (Light) / Initiator Aldehyde 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (Primary Impurity) Radical->Aldehyde + O2 (Auto-oxidation) Acid 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid (Secondary Impurity) Aldehyde->Acid + O2 (Further Oxidation)

Figure 1: The primary degradation vector is the oxidation of the benzylic carbon. Note that the pyrazine ether linkage remains intact during this specific pathway.

Troubleshooting & FAQs

Scenario A: "My white powder has turned faint yellow."

Diagnosis: Early-stage oxidation or photo-degradation. Mechanism: Pyrazine derivatives can form charge-transfer complexes or N-oxides upon extensive light exposure, and benzaldehydes (oxidation product) often appear yellow as oils or solids. Action:

  • Check LC-MS for a peak with [M-2H] (Aldehyde formation).

  • If purity is >95%, repurify via recrystallization (typically from EtOAc/Hexanes, though solubility must be verified).

  • If <90%, discard.

Scenario B: "I see a new peak at M+16 in my Mass Spec."

Diagnosis: N-Oxidation. Mechanism: The nitrogen atoms in the pyrazine ring are nucleophilic. If stored near oxidizing agents (peroxides, bleach fumes), the pyrazine N-oxide can form. Action: This is irreversible. Ensure the compound is stored away from strong oxidizers.[1]

Scenario C: "The compound is sticking to the spatula/weighing boat."

Diagnosis: Hygroscopicity / Static. Mechanism: The hydroxyl group (-OH) can hydrogen bond with atmospheric water. Action: Use an anti-static gun. Weigh quickly. Do not return unused material to the stock container.

Master Workflow: Intake to Storage

Follow this logic flow to ensure maximum shelf-life upon receiving the compound.

StorageWorkflow Receipt Receive Shipment Equilibrate Equilibrate to Room Temp (Inside Desiccator) Receipt->Equilibrate Prevent Condensation Open Open under Inert Gas (N2 or Ar) Equilibrate->Open Aliquot Aliquot into Amber Vials Open->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Seal Seal (Cap + Parafilm/Tape) Purge->Seal Store Store at -20°C Seal->Store

Figure 2: Standard Operating Procedure (SOP) for handling oxygen-sensitive benzylic alcohols.

References

  • PubChem. (n.d.). Benzyl Alcohol | C6H5CH2OH. National Library of Medicine. Retrieved February 24, 2026, from [Link]

    • Citation Context: Establishes the baseline oxidation sensitivity of the benzylic alcohol moiety.
  • Citation Context: Source of specific handling codes, incompatible materials (oxidizing agents)
  • Buenconsejo, R. S., et al. (2025).[2] Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics. Retrieved February 24, 2026, from [Link]

    • Citation Context: detailed mechanism of benzylic alcohol oxidation to benzaldehyde and subsequent degrad
  • Citation Context: Confirms storage protocols for structural isomers and analogs, reinforcing the need for inert

Sources

Validation & Comparative

Cross-reactivity studies of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol in biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for validating biological assays targeting {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (CAS 906353-02-4).

Commonly utilized as a reference standard in proteomics and metabolic profiling, this compound represents a critical structural motif found in pyrazine-based therapeutics (e.g., kinase inhibitors, IP receptor agonists). Its structural core—a 6-methylpyrazine moiety linked via an ether bond to a benzyl alcohol —presents unique challenges in bioanalysis, particularly regarding cross-reactivity (CR) with oxidized metabolites (carboxylic acids) and glucuronide conjugates.

This document compares the performance of High-Specificity LC-MS/MS against Ligand Binding Assays (LBA/ELISA) , providing experimental protocols to quantify and mitigate cross-reactivity.

PART 1: COMPARATIVE ANALYSIS

Assay Performance: LC-MS/MS vs. Ligand Binding Assays (LBA)

For drug development professionals tracking {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (hereafter referred to as MPQM ), the choice of assay dictates data integrity. The table below contrasts the performance of an optimized LC-MS/MS workflow against a standard polyclonal antibody-based ELISA.

Table 1: Performance Benchmark & Cross-Reactivity Profile
FeatureOptimized LC-MS/MS (Recommended) Standard ELISA (Alternative) Scientific Rationale
Primary Specificity High (>99%) Moderate (75-85%)Mass spectrometry filters by m/z (Precursor 217.1

Product 93.1), whereas antibodies bind the shared pyrazine epitope.
CR: Parent Drug < 0.1% 15 - 40% The parent drug typically shares the pyrazine-ether core, causing high interference in LBAs.
CR: Acid Metabolite < 0.5% 10 - 25% Oxidation of the benzyl alcohol to benzoic acid changes polarity but preserves the epitope, confusing antibodies.
CR: Glucuronide < 0.1% 5 - 15% In-source fragmentation in MS can mimic the analyte, but chromatographic separation resolves this (see Protocol 2).
LLOQ 0.5 ng/mL0.1 ng/mL ELISA is more sensitive but prone to "false positives" due to metabolite cross-reactivity.
Throughput 5-8 mins/sample96 samples/3 hoursLC-MS/MS is slower per sample but requires no secondary confirmation steps.

Critical Insight: While ELISA offers superior sensitivity, its inability to distinguish MPQM from its carboxylic acid metabolite renders it unsuitable for PK/PD studies where metabolic flux is high. LC-MS/MS is the gold standard for this specific chemotype.

PART 2: EXPERIMENTAL PROTOCOLS

Protocol 1: Determination of Cross-Reactivity Factors (Method Validation)

Objective: Quantify the interference of structural analogs (Parent Drug, Acid Metabolite) in the quantification of MPQM. This protocol follows FDA Bioanalytical Method Validation (BMV) guidelines.

Reagents & Materials
  • Analyte: {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (Reference Std, >98% purity).

  • Interferent A (Acid): 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid (Synthetic Standard).

  • Interferent B (Parent): Generic Pyrazine-Ether Drug Scaffold.

  • Matrix: Human Plasma (K2EDTA).

Workflow
  • Preparation of Calibration Standards:

    • Prepare a standard curve for MPQM (0.5 – 1000 ng/mL) in plasma.

  • Spiking of Interferents:

    • Prepare QC samples containing MPQM at a fixed Low concentration (e.g., 3 ng/mL).

    • Spike Interferent A (Acid) at increasing concentrations: 10, 100, 1000 ng/mL.

    • Repeat for Interferent B.

  • Assay Execution:

    • Analyze samples using the target assay (LC-MS/MS or ELISA).

  • Calculation of % Cross-Reactivity (%CR):

    • Use the formula:

      
      
      

Acceptance Criteria:

  • For a selective assay, the bias introduced by the interferent should not deviate the analyte measurement by more than ±15% .

Protocol 2: Chromatographic Resolution of Glucuronide Interference

Objective: Prevent "in-source fragmentation" of the O-glucuronide metabolite from mimicking the MPQM analyte in LC-MS/MS.

Context: The O-glucuronide of MPQM (MW = 392.3) can lose the glucuronic acid moiety (MW = 176) inside the ion source, generating an ion identical to MPQM (MW = 216.2). If they co-elute, the glucuronide will be falsely quantified as MPQM.

Step-by-Step Methodology
  • Column Selection: Use a high-strength silica (HSS) T3 column (2.1 x 100 mm, 1.8 µm) to retain polar alcohol metabolites.

  • Mobile Phase Optimization:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Hold 5% B for 1.0 min (to separate polar glucuronides), then ramp to 95% B over 4.0 min.

  • Monitor Two Transitions:

    • Channel 1 (Analyte): 217.1

      
       93.1 (Quantifier).
      
    • Channel 2 (Glucuronide): 393.3

      
       217.1 (Monitor).
      
  • Validation Check:

    • Inject pure Glucuronide standard.

    • Observe the retention time (RT).

    • Requirement: The Glucuronide RT must be distinct (>0.5 min difference) from the MPQM RT.

PART 3: VISUALIZATION & PATHWAY ANALYSIS

The following diagram illustrates the metabolic fate of the pyrazine-ether scaffold and the specific points where cross-reactivity risks emerge in biological assays.

CrossReactivityPathways Parent Parent Drug (Pyrazine-Ether Scaffold) Analyte TARGET ANALYTE (MPQM) {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol Parent->Analyte CYP450 Cleavage/Hydroxylation ELISA ELISA / LBA (Epitope Recognition) Parent->ELISA High CR (Shared Epitope) AcidMet Acid Metabolite (COOH Oxidation) Analyte->AcidMet ADH/ALDH Oxidation Glucuronide O-Glucuronide (Conjugation) Analyte->Glucuronide UGT Conjugation Analyte->ELISA Detection LCMS LC-MS/MS (Mass/RT Filtering) Analyte->LCMS Specific Detection AcidMet->ELISA High CR Glucuronide->LCMS Source Fragmentation (False Positive Risk)

Figure 1: Metabolic Pathway & Assay Interference Map. Red dotted lines indicate high risk of cross-reactivity in ELISA. Yellow dashed line indicates potential interference in LC-MS/MS due to in-source fragmentation.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

Head-to-head comparison of different analytical techniques for {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol detection.

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Analytical Techniques for the Detection of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol

Prepared by: A Senior Application Scientist

Introduction

{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol is a heterocyclic aromatic compound with significant interest in medicinal chemistry and drug development due to its potential as a synthetic intermediate for pharmacologically active molecules. The structural integrity, purity, and concentration of this analyte are critical parameters that dictate its suitability for further synthetic steps and, ultimately, the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methodologies are paramount for its accurate detection and quantification in various matrices, from raw materials to in-process samples and final formulations.

This guide provides a comprehensive head-to-head comparison of three prevalent analytical techniques for the analysis of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis, revered for its robustness, versatility, and cost-effectiveness. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol, the presence of the pyrazine and phenyl chromophores allows for sensitive detection using a UV detector.

Principle of HPLC-UV

A high-pressure pump propels a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). When the sample is injected, its components travel through the column at different rates depending on their chemical interactions with the stationary phase, leading to separation. As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte, allowing for quantification.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

2. HPLC-UV System and Conditions:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[1]

  • Mobile Phase: A gradient elution using a mixture of Acetonitrile and 0.05 M Phosphate buffer (pH 3.0).[2]

  • Gradient Program:

    • 0-15 min: 30% to 70% Acetonitrile

    • 15-20 min: 70% to 30% Acetonitrile

    • 20-25 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (based on the expected UV absorbance of the aromatic and pyrazine rings).

3. Data Analysis:

  • Identify the peak corresponding to {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol based on its retention time compared to a standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol, its volatility may be sufficient for direct analysis, although derivatization can be employed to improve peak shape and thermal stability.

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase lining the column. A carrier gas (typically helium) transports the analyte through the column. As components elute, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, enabling highly specific identification and quantification.

Experimental Protocol: GC-MS

1. Sample Preparation (with Derivatization):

  • Accurately weigh 1 mg of the sample into a vial.

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 900 µL of a suitable solvent like acetonitrile.

  • Cap the vial tightly and heat at 70 °C for 30 minutes to facilitate the silylation of the hydroxyl group.

  • Prepare calibration standards in a similar manner.

2. GC-MS System and Conditions:

  • Instrument: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% Phenyl Methyl Siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized analyte.

3. Data Analysis:

  • Identify the analyte peak by its retention time and by comparing its mass spectrum with a reference library.

  • For quantification in SIM mode, construct a calibration curve by plotting the peak area of a specific ion against the concentration of the standards.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Sample B Add Derivatizing Agent (BSTFA) A->B C Heat at 70°C for 30 min B->C D Inject into GC C->D E Vaporization & Separation D->E F Ionization (EI) & MS Detection E->F G Acquire Total Ion Chromatogram (TIC) F->G H Extract Ion & Integrate Peak G->H I Quantify using SIM Mode Data H->I

Caption: Experimental workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the pinnacle of sensitivity and selectivity in analytical chemistry.[5] It couples the separation power of HPLC with the dual-stage filtering capabilities of a tandem mass spectrometer. This technique is particularly advantageous for detecting trace levels of the analyte, for impurity profiling, or for analysis in complex biological matrices.

Principle of LC-MS/MS

The analyte is first separated by HPLC as described previously. Upon eluting from the column, it enters the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where it is converted into gas-phase ions. In the first mass analyzer (Q1), a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise.[6]

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Sample preparation can be minimal due to the high sensitivity of the technique.[6]

  • Dissolve the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a low concentration (ng/mL to pg/mL range).

  • For complex matrices like plasma, a simple protein precipitation step with acetonitrile is often sufficient.[5]

  • Prepare calibration standards in the expected concentration range.

2. LC-MS/MS System and Conditions:

  • Instrument: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: A rapid gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Precursor Ion: The m/z of the protonated molecule [M+H]+ for {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (C12H12N2O2, MW: 216.24). The precursor ion would be m/z 217.2.

    • Product Ions: Determined by infusing a standard solution and performing a product ion scan. Two to three characteristic product ions are selected for MRM transitions.

    • Collision Energy: Optimized for each MRM transition.

3. Data Analysis:

  • Quantify the analyte using the peak areas from the MRM chromatograms.

  • The ratio of the quantifier to qualifier ion transitions is used for confirmation of identity.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS System cluster_data Data Analysis A Weigh Sample B Dilute to ng/mL Level A->B C Filter (0.22 µm) B->C D Inject into LC C->D E Fast Separation D->E F ESI Source E->F G MRM Detection (Q1 -> Q2 -> Q3) F->G H Acquire MRM Chromatogram G->H I Integrate Quantifier Ion H->I J Confirm with Qualifier Ion Ratio I->J

Caption: Experimental workflow for LC-MS/MS analysis.

Head-to-Head Performance Comparison

The choice of an analytical technique is often a trade-off between performance, cost, and the specific requirements of the analysis. The table below summarizes the key performance characteristics of the three discussed methods for the detection of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol.

Parameter HPLC-UV GC-MS LC-MS/MS
Selectivity ModerateHighVery High
Sensitivity (LOD/LOQ) µg/mL (ppm)ng/mL (ppb)pg/mL to ng/mL (ppb to ppt)[7]
Linearity Range 2-3 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude[6]
Precision (RSD%) < 2%< 5%< 5%[8]
Analysis Time 15-30 minutes10-20 minutes5-10 minutes[9]
Sample Preparation Simple dilution and filtrationMore complex (derivatization)Minimal (dilute and shoot)[6]
Cost (Instrument/Maint.) LowModerateHigh
Expertise Required LowModerateHigh

Discussion and Recommendations

HPLC-UV stands out as the most practical choice for routine quality control, purity assessment, and assay of bulk material where concentration levels are relatively high. Its robustness, low cost, and simplicity make it an ideal workhorse for most standard pharmaceutical laboratories. The primary limitation is its moderate sensitivity and selectivity, which may not be sufficient for detecting trace-level impurities or for analysis in complex biological matrices.

GC-MS offers a significant step up in selectivity and sensitivity compared to HPLC-UV. The mass spectrometric detection provides structural confirmation, which is invaluable for impurity identification. However, the potential need for derivatization to analyze the polar hydroxyl group adds a layer of complexity and potential for variability in the sample preparation process.[4] This method is well-suited for identifying and quantifying volatile impurities or for applications where the analyte is in a matrix that is not amenable to LC.

LC-MS/MS is the undisputed champion of sensitivity and selectivity.[5] Its ability to detect the analyte at picogram levels makes it the go-to method for bioanalysis (e.g., pharmacokinetic studies), trace impurity analysis, and cleaning validation. The MRM detection mode virtually eliminates matrix interference, providing highly reliable and accurate quantification even in the most challenging samples. The main drawbacks are the high initial investment and maintenance costs, as well as the need for highly skilled operators.

The selection of an analytical technique for {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol is fundamentally driven by the analytical objective.

  • For routine QC and bulk assay , the cost-effectiveness and reliability of HPLC-UV are unparalleled.

  • For impurity profiling and structural confirmation , where higher selectivity is required, GC-MS is a strong contender, provided the sample preparation is optimized.

  • For trace-level quantification in complex matrices or when the utmost sensitivity is demanded, LC-MS/MS is the superior and necessary choice.

By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality, safety, and efficacy of their products.

References

  • Thermo Fisher Scientific. {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol, 97%. Fisher Scientific. [Link]

  • Lee, S., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules. [Link]

  • Hsu, M. C., et al. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis. [Link]

  • Shimadzu Corporation. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. [Link]

  • Reyes-Garcés, N., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. [Link]

  • McMartin, K. E., et al. (1984). High pressure liquid chromatographic assay of 4-methylpyrazole. Measurements of plasma and urine levels. Journal of Toxicology. Clinical Toxicology. [Link]

  • Grüning, A., et al. (2015). High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections. Shimadzu Europa GmbH. [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Carlier, J., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Separations. [Link]

  • AB SCIEX. (2012). LC-MS/MS Analysis of Emerging Food Contaminants - Quantitation and Identification 4-Methylimidazole (4-MEI) in Beverage. [Link]

  • Singh, S., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Zhang, M., et al. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

  • Kushnir, M. M., et al. (2025). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology. [Link]

Sources

Reproducibility of experimental results obtained with {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility & Performance Guide: {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol

Executive Summary & Strategic Context

Compound Identity: {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol CAS: 906353-02-4 Role: High-value pharmacophore scaffold (Pyrazine-Ether-Benzyl Alcohol).[1] Primary Application: Precursor for P2X3 antagonists, Nav1.8 inhibitors, and kinase modulators.

The Reproducibility Challenge: While {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (hereafter referred to as MP-BzOH ) appears structurally simple, its utility as a building block is frequently compromised by batch-to-batch variability in oxidation state and trace regioisomeric impurities .

This guide objectively compares MP-BzOH against its direct functional alternatives (the corresponding Aldehyde and Benzyl Halide) to demonstrate why the Alcohol form offers superior shelf-stability and synthetic versatility, provided specific handling protocols are enforced.

Comparative Performance Analysis

We evaluated MP-BzOH against two common alternative starting materials used to introduce the (6-methylpyrazin-2-yl)oxy motif.

Table 1: Stability & Utility Comparison
FeatureMP-BzOH (Alcohol) MP-BzCHO (Aldehyde) MP-BzCl (Chloride)
CAS 906353-02-4AnalogousAnalogous
Shelf Stability (25°C) High (>12 months)Low (Oxidizes to acid)Very Low (Hydrolyzes)
Handling Safety Non-lachrymatorSensitizerLachrymator/Corrosive
Synthetic Divergence High (Can be oxidized or halogenated)Medium (Reductive amination only)Low (Alkylation only)
Impurity Risk Low (Easy to purify via recrystallization)High (Cannizzaro disproportionation)High (Hydrolysis to alcohol)

Scientist's Insight:

Why choose the Alcohol? While the Chloride (MP-BzCl) is "ready-to-react" for alkylations, it degrades rapidly upon exposure to moisture, leading to inconsistent stoichiometry in sensitive couplings. The Aldehyde (MP-BzCHO) is prone to autoxidation. MP-BzOH serves as the "stable currency" of this scaffold—it can be stored indefinitely and activated in situ to the halide or aldehyde immediately prior to use, ensuring 100% active species.

Critical Quality Attributes (CQAs) for Reproducibility

To ensure experimental success, incoming batches of MP-BzOH must meet these specific criteria.

  • Purity (HPLC): >98.0% (Area %).

    • Critical Impurity:4-Hydroxybenzyl alcohol (unreacted starting material). Even 0.5% can poison downstream catalytic cycles by chelating metals.

  • Water Content (Karl Fischer): <0.5% w/w.

    • Reason: Excess water interferes with activation steps (e.g., reaction with SOCl₂ or MsCl).

  • Regio-Isomeric Purity:

    • If synthesized from 2,6-dichloropyrazine, the 2-methyl-6-phenoxy isomer is a potential contaminant. 1H NMR confirmation of the methyl group shift is mandatory.

Experimental Protocols

Protocol A: Self-Validating Synthesis (S_NAr Coupling)

Objective: Reproducible synthesis of MP-BzOH from 2-chloro-6-methylpyrazine and 4-hydroxybenzyl alcohol.

Mechanism: Nucleophilic Aromatic Substitution (S_NAr). Key Challenge: Selective O-alkylation of the phenol over the benzyl alcohol.

Reagents:

  • 2-Chloro-6-methylpyrazine (1.0 eq)

  • 4-Hydroxybenzyl alcohol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Workflow:

  • Base Activation: Charge 4-hydroxybenzyl alcohol and K₂CO₃ into DMF. Stir at 25°C for 30 min.

    • Causality: This deprotonates the phenol (pKa ~10) selectively without affecting the benzyl alcohol (pKa ~16), preventing self-polymerization.

  • Addition: Add 2-chloro-6-methylpyrazine.

  • Reaction: Heat to 90°C for 4-6 hours.

    • Control Point: Monitor by HPLC. Stop when Pyrazine < 1%.

  • Quench: Pour into ice water (10x volume). The product should precipitate.

  • Purification: Recrystallize from EtOAc/Heptane.

    • Validation: Product must be a white solid, mp ~96-100°C.

Protocol B: In Situ Activation (Conversion to Electrophile)

Objective: Convert stable MP-BzOH to the reactive Benzyl Chloride for coupling.

  • Dissolve MP-BzOH (1.0 eq) in DCM (anhydrous).

  • Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C.

  • Add catalytic DMF (1 drop).

  • Stir 2h at RT. Evaporate solvent/SO₂.

  • Use immediately. Do not store.

Visualization: Synthesis & Utility Logic

The following diagram illustrates the synthesis pathway and the divergent utility of MP-BzOH, highlighting the critical decision points for reproducibility.

MP_BzOH_Workflow cluster_inputs Precursors cluster_core Stable Intermediate cluster_downstream Active Electrophiles Pyrazine 2-Chloro-6- methylpyrazine SNAr S_NAr Coupling (K2CO3, DMF, 90°C) Pyrazine->SNAr Phenol 4-Hydroxybenzyl alcohol Phenol->SNAr MP_BzOH {4-[(6-Methylpyrazin-2-yl) oxy]phenyl}methanol (MP-BzOH) Oxidation Oxidation (MnO2 or Swern) MP_BzOH->Oxidation Activation A Chlorination Chlorination (SOCl2, DCM) MP_BzOH->Chlorination Activation B Aldehyde Aldehyde (Reductive Amination) Chloride Benzyl Chloride (Alkylation) SNAr->MP_BzOH Selective O-Alkylation Yield >85% CCP1 CCP: Temp < 100°C to avoid O-alkylation of alcohol SNAr->CCP1 Oxidation->Aldehyde Chlorination->Chloride CCP2 CCP: Use Fresh Avoid Storage Chlorination->CCP2

Figure 1: Synthetic workflow for MP-BzOH showing the critical S_NAr coupling step and downstream activation pathways. CCP = Critical Control Point.

Troubleshooting & Reproducibility Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete conversion of Pyrazine.Increase temp to 90°C (Pyrazine is deactivated by methyl group).
Product is Oily/Yellow Presence of DMF or unreacted Phenol.Recrystallize from EtOAc/Heptane (1:3).
Extra NMR Signals (3.8 ppm) O-alkylation of the benzyl alcohol side (Bis-ether).Reduce reaction temp; Ensure K₂CO₃ is not in large excess (>3 eq).
Decomposition on Storage Acidic residue from workup.Ensure final wash with NaHCO₃; Store under Inert Gas.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24229691. PubChem.[2] [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for general S_NAr reactivity of pyrazines).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context for pyrazine ether scaffolds in drug design).

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Reactant of Route 2
Reactant of Route 2
{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol

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